H-Phe(4-CF3)-OH
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Overview
Description
H-Phe(4-CF3)-OH, also known as 4-(trifluoromethyl)phenylalanine, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the para position of the phenyl ring. The trifluoromethyl group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe(4-CF3)-OH typically involves the introduction of the trifluoromethyl group into the phenylalanine structure. One common method is the direct trifluoromethylation of phenylalanine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, biocatalytic methods using engineered enzymes have been explored for the selective introduction of the trifluoromethyl group, offering a greener alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Phe(4-CF3)-OH can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted phenylalanine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce difluoromethyl derivatives. Substitution reactions can lead to a variety of substituted phenylalanine compounds with different functional groups.
Scientific Research Applications
H-Phe(4-CF3)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe to study reaction mechanisms.
Biology: The compound is incorporated into peptides and proteins to study their structure and function, particularly in the context of protein engineering and drug design.
Medicine: this compound is explored for its potential therapeutic applications, including as a component of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which H-Phe(4-CF3)-OH exerts its effects is largely dependent on its incorporation into larger molecular structures. The trifluoromethyl group can influence the electronic properties of the phenyl ring, affecting interactions with molecular targets such as enzymes or receptors. This can lead to changes in binding affinity, specificity, and overall biological activity. The exact pathways involved vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
H-Phe(4-CF3)-OH can be compared with other phenylalanine derivatives, such as:
H-Phe(4-CH3)-OH: This compound has a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.
H-Phe(4-NO2)-OH: The nitro group imparts distinct electronic effects compared to the trifluoromethyl group, leading to different reactivity and applications.
H-Phe(4-OH)-OH: The hydroxyl group provides different hydrogen bonding capabilities and reactivity compared to the trifluoromethyl group.
The uniqueness of this compound lies in the trifluoromethyl group’s ability to enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11ClF3NO2 |
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Molecular Weight |
269.65 g/mol |
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
InChI Key |
GIZOSPMXOKBQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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